N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3,4,5-trimethoxybenzamide
Description
N-{2-[(3-Chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3,4,5-trimethoxybenzamide is a benzamide derivative featuring a benzofuran core substituted with a 3-chloro-4-methoxybenzoyl group at position 2 and a 3,4,5-trimethoxybenzamide moiety at position 2. The 3-chloro-4-methoxy group introduces both electron-withdrawing (Cl) and electron-donating (OCH₃) effects, while the trimethoxybenzamide group enhances solubility and steric bulk .
Properties
Molecular Formula |
C26H22ClNO7 |
|---|---|
Molecular Weight |
495.9 g/mol |
IUPAC Name |
N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C26H22ClNO7/c1-31-19-10-9-14(11-17(19)27)23(29)25-22(16-7-5-6-8-18(16)35-25)28-26(30)15-12-20(32-2)24(34-4)21(13-15)33-3/h5-13H,1-4H3,(H,28,30) |
InChI Key |
ZJMXJYIPXJRSQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3,4,5-trimethoxybenzamide typically involves multiple steps, including the formation of the benzofuran core and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced technologies to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenols, while reduction of the carbonyl group would yield alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The benzofuran core can interact with various enzymes and receptors, influencing biological pathways. The methoxy groups can also affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to structurally related benzamide derivatives synthesized in recent studies. Key structural variations include differences in substituent type, position, and electronic properties:
Key Observations:
Substituent Position: The target compound’s 3-chloro-4-methoxy group distinguishes it from analogues with single substituents (e.g., 2a: 3-chloro; 2b: 4-chloro; 4c: 4-methoxy). In 6a , the 4-chlorophenyl group is linked via a hydrazine spacer, which alters conjugation and hydrogen-bonding capacity compared to the direct benzoyl substitution in the target compound.
Physicochemical Properties: Melting points vary significantly (209–272°C), influenced by substituent polarity and molecular symmetry. For instance, 4c (4-methoxyphenylamino) has a higher melting point (249–251°C) than 2b (4-chlorophenylamino, 241–243°C), likely due to improved crystal packing from hydrogen bonding via the methoxy group . Purity levels exceed 99% for several analogues (e.g., 99.79% for compound 3 in ), indicating robust synthetic protocols .
Synthetic Routes: Most analogues are synthesized via reflux in acetic acid or ethanol with aryl amines or hydrazides. The target compound’s synthesis method is unspecified, but similar steps (e.g., oxazolone intermediate formation) are plausible .
Biological Activity
N-{2-[(3-chloro-4-methoxyphenyl)carbonyl]-1-benzofuran-3-yl}-3,4,5-trimethoxybenzamide is a complex organic compound that has attracted attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 405.85 g/mol. The structure consists of a benzofuran moiety linked to a trimethoxybenzamide group, which is significant for its biological interactions.
Structural Formula
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.
The compound appears to exert its anticancer effects by:
- Inhibition of cell proliferation : It disrupts the cell cycle in cancer cells.
- Induction of apoptosis : It activates caspase pathways leading to programmed cell death.
- Inhibition of angiogenesis : Reduces the formation of new blood vessels necessary for tumor growth.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The mechanism involves disruption of bacterial cell membranes and inhibition of essential enzymatic processes.
Anti-inflammatory Effects
The compound also shows promise as an anti-inflammatory agent. It reduces the production of pro-inflammatory cytokines and modulates immune responses, making it a candidate for treating inflammatory diseases.
Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry evaluated the anticancer efficacy of the compound in vitro against breast cancer cell lines (MCF-7 and MDA-MB-231). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values calculated at 15 µM for MCF-7 and 20 µM for MDA-MB-231 cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| MDA-MB-231 | 20 |
Study 2: Antimicrobial Activity
Research published in Pharmaceutical Biology highlighted the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MIC) of 32 µg/mL against both strains, indicating potent antibacterial properties.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
Study 3: Anti-inflammatory Potential
A study conducted on animal models demonstrated that administration of the compound significantly reduced levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
